molecular formula C21H22O6 B1200027 11-Desacetoxywortmannin CAS No. 31652-69-4

11-Desacetoxywortmannin

Cat. No. B1200027
CAS RN: 31652-69-4
M. Wt: 370.4 g/mol
InChI Key: GXVZXRZMWGYXMQ-DJOOALQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Desacetoxywortmannin is a natural product found in Talaromyces funiculosus with data available.

Scientific Research Applications

Synthesis Studies

  • The first synthesis of the highly reactive furanocyclohexadienone lactone subunit of 11-desacetoxywortmannin has been reported. This synthesis involved the conversion of aminomethylene lactone into a simplified wortmannin analogue, highlighting the compound's potential for chemical modifications and applications in synthesis studies (Broka & Ruhland, 1992).

Angiogenesis Inhibition

  • Wortmannin, related to 11-desacetoxywortmannin, has been identified as an angiogenesis inhibitor. This discovery suggests potential applications in treating angiogenesis-dependent diseases like cancer, diabetic retinopathy, and rheumatoid arthritis (Oikawa & Shimamura, 1996).

Development of Fluorescent Probes

  • Fluorescent analogs of wortmannin, including derivatives of 11-desacetylwortmannin, have been synthesized for use as probes in studying phosphatidylinositol 3-kinase (PI 3-kinase) inhibitors. This application is crucial for understanding the enzyme's role in cellular functions (Giner et al., 2006).

Phosphoinositide 3-Kinase (PI 3-Kinase) Inhibition

  • Wortmannin and its derivatives, including 11-desacetoxywortmannin, have been extensively studied for their inhibitory effect on PI 3-kinase. This inhibition is crucial for understanding diverse signal transduction processes and has implications in the study of diseases where PI 3-kinase plays a central role (Wymann et al., 1996).

Water-Soluble Derivatives for In Vivo Studies

  • A water-soluble derivative of 11-O-desacetylwortmannin has been developed for in vivo studies. This derivative maintains inhibitory activity against PI 3-kinase, making it useful for investigating the enzyme's role in tumor progression and other biological functions (Varticovski et al., 2001).

properties

CAS RN

31652-69-4

Product Name

11-Desacetoxywortmannin

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

(1R,5S,9R,18S)-18-(methoxymethyl)-1,5-dimethyl-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-triene-6,11,16-trione

InChI

InChI=1S/C21H22O6/c1-20-7-6-12-15(11(20)4-5-13(20)22)17(23)18-16-10(8-26-18)19(24)27-14(9-25-3)21(12,16)2/h8,11,14H,4-7,9H2,1-3H3/t11-,14+,20-,21-/m0/s1

InChI Key

GXVZXRZMWGYXMQ-DJOOALQISA-N

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CCC2=O)C(=O)C4=C5[C@@]3([C@H](OC(=O)C5=CO4)COC)C

SMILES

CC12CCC3=C(C1CCC2=O)C(=O)C4=C5C3(C(OC(=O)C5=CO4)COC)C

Canonical SMILES

CC12CCC3=C(C1CCC2=O)C(=O)C4=C5C3(C(OC(=O)C5=CO4)COC)C

synonyms

11-desacetoxywortmannin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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